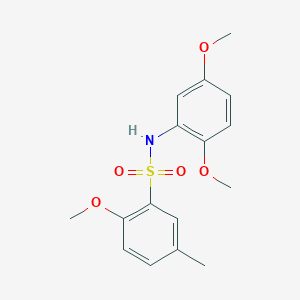
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. It is a potent psychedelic drug that has been used in scientific research for its psychoactive effects.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is not fully understood. It is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. It has been shown to increase the release of serotonin and other neurotransmitters, leading to changes in brain activity and altered states of consciousness.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide produces a range of biochemical and physiological effects in the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can lead to nausea and vomiting. In the brain, it produces changes in neural activity, particularly in the visual and auditory processing regions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has several advantages and limitations for lab experiments. Its potent psychoactive effects make it a useful tool for studying the neural mechanisms underlying the psychedelic experience. However, its low yield and complex synthesis process make it difficult to obtain in large quantities, limiting its use in large-scale studies. Additionally, its potent effects can be difficult to control, making it challenging to use in a controlled experimental setting.
Orientations Futures
There are several future directions for N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide research. One area of interest is exploring its potential therapeutic applications in treating mental health disorders, such as depression and anxiety. Additionally, further studies are needed to understand the neural mechanisms underlying its psychoactive effects and to develop more effective and efficient synthesis methods. Finally, there is a need for more research to explore the safety and potential risks associated with N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide use, particularly in the context of its potential therapeutic applications.
Conclusion:
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is a potent psychedelic drug that has been used in scientific research to study its psychoactive effects on the human brain. Its complex synthesis process and potent effects make it challenging to use in large-scale studies. However, its potential therapeutic applications and its ability to provide insight into the neural mechanisms underlying the psychedelic experience make it an important area of research for the future.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 2,5-dimethoxyphenylacetonitrile with methylamine and sulfuryl chloride. The product is then purified using column chromatography. The yield of the synthesis is typically low, and the process is complex and time-consuming.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been used in scientific research to study its psychoactive effects on the human brain. It is a potent hallucinogen that produces visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes. It has been used in studies to understand the neural mechanisms underlying the psychedelic experience and to explore its potential therapeutic applications in treating mental health disorders.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-5-7-15(22-4)16(9-11)23(18,19)17-13-10-12(20-2)6-8-14(13)21-3/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQNRUIRDNPNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

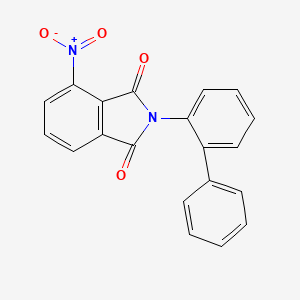
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)



![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
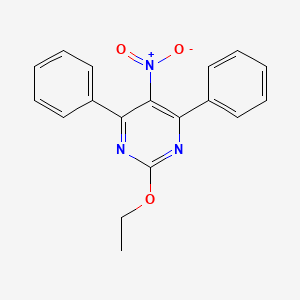

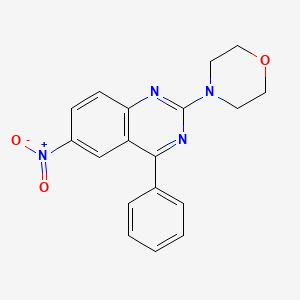

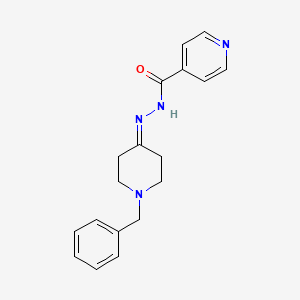

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)